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molecular formula C12H22N2O4 B2730576 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid CAS No. 242459-97-8

3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid

Cat. No. B2730576
M. Wt: 258.318
InChI Key: WGQDOZLISKTFIH-UHFFFAOYSA-N
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Patent
US06610707B1

Procedure details

1N Aqueous lithium hydroxide (15.6 ml) was added to a solution of tert-butyl 4-(3-ethoxy-3-oxopropyl)-1-piperazinecarboxylate (2.23 g) [see Preparation 89] in ethanol (95 ml). The reaction mixture was stirred for 18 hrs at room temperature, after which time the solvent was removed under reduced pressure. The crude product was purified by column chromatography on reverse phase MCI gel eluting with 1:1, acetonitrile:water and further purified on Dowex 50W-X8-100 ion-exchange resin eluting with water and then 10% ammonia to afford 3-[4-(tert-butoxycarbonyl)piperazino]propanoic acid (1.33 g) as a white solid.
Quantity
15.6 mL
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Li+].C([O:5][C:6](=[O:22])[CH2:7][CH2:8][N:9]1[CH2:14][CH2:13][N:12]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:11][CH2:10]1)C>C(O)C>[NH3:9].[C:18]([O:17][C:15]([N:12]1[CH2:11][CH2:10][N:9]([CH2:8][CH2:7][C:6]([OH:22])=[O:5])[CH2:14][CH2:13]1)=[O:16])([CH3:21])([CH3:19])[CH3:20] |f:0.1|

Inputs

Step One
Name
Quantity
15.6 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
2.23 g
Type
reactant
Smiles
C(C)OC(CCN1CCN(CC1)C(=O)OC(C)(C)C)=O
Name
Quantity
95 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 18 hrs at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after which time the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on reverse phase MCI gel
WASH
Type
WASH
Details
eluting with 1:1, acetonitrile
CUSTOM
Type
CUSTOM
Details
water and further purified on Dowex 50W-X8-100 ion-exchange resin
WASH
Type
WASH
Details
eluting with water

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: CALCULATEDPERCENTYIELD 132.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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